molecular formula C8H14Cl2N2OS B2677782 5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride CAS No. 2287289-57-8

5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride

Cat. No. B2677782
CAS RN: 2287289-57-8
M. Wt: 257.17
InChI Key: XBMBNUJPHONGIT-UHFFFAOYSA-N
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Description

The compound “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” is a chemical compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom . The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of compounds similar to “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” often involves multicomponent reactions . These reactions involve the formation of multiple bonds in a single operation, which can lead to a variety of cyclic amines . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” is characterized by the presence of a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring also contributes to the molecule’s three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions involving “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” are likely to involve the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions, including N-heterocyclization with diols . The thiazole ring can also participate in various reactions, although specific reactions for this compound are not mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Antifungal Activity

A novel series of compounds synthesized from thienopyridine hydrazide and evaluated for their antifungal activity showed significant potency against Candida albicans. These compounds exhibit potential as lead compounds for further optimization due to their good drug-like properties and binding mode in the active site of the fungal enzyme P450 cytochrome lanosterol 14α-demethylase (J. Sangshetti et al., 2014).

Continuous-Flow Organocatalysis

The development of silica-supported 5-(pyrrolidin-2-yl)tetrazole for environmentally benign continuous-flow aldol reactions represents a significant advancement. This method offers good stereoselectivities, complete conversion efficiencies, and long-term stability of the packing material, highlighting the potential of this approach in sustainable chemistry (O. Bortolini et al., 2012).

Cycloaddition Reactions

Pyrrolo[1,2-c]thiazoles act as thiocarbonyl ylides or azomethine ylides in cycloaddition reactions with electron-deficient alkenes or alkynes. This behavior provides insights into their reactivity and potential applications in synthetic chemistry (O. Sutcliffe et al., 2000).

Herbicidal Activity

Synthesis of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives demonstrated auxin-like herbicidal symptoms, with certain compounds exhibiting higher activity on dicotyledonous species. This research indicates the potential for developing new herbicides based on these structural motifs (S. Hegde & M. Mahoney, 1993).

Future Directions

The future directions for research on “5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of similar compounds , this compound could be a promising candidate for further investigation. Additionally, further studies could explore the synthesis of this compound using different precursors or reaction conditions .

properties

IUPAC Name

5-(pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS.2ClH/c1-2-9-3-7(1)11-5-8-4-10-6-12-8;;/h4,6-7,9H,1-3,5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMBNUJPHONGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CN=CS2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrrolidin-3-yloxymethyl)-1,3-thiazole;dihydrochloride

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